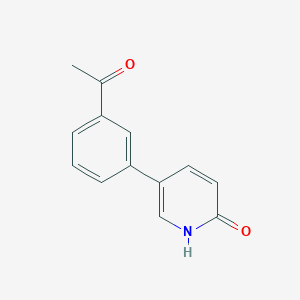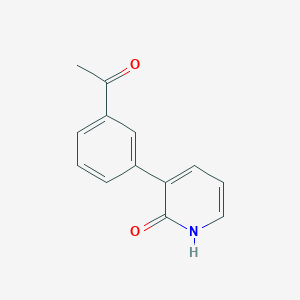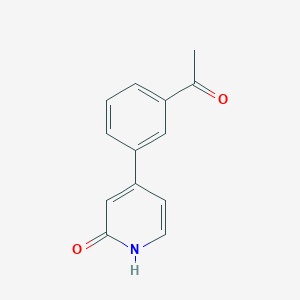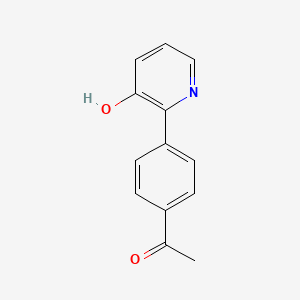
2-(5-Cyano-2-fluorophenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Cyano-2-fluorophenyl)-3-hydroxypyridine (2-F-5-CN-3-HOPyr) is an organic compound belonging to the class of pyridine derivatives. It is a colorless solid and has a molecular weight of 175.12 g/mol. It has a melting point of 149-152 °C and a boiling point of 360 °C. 2-F-5-CN-3-HOPyr is a versatile compound that has a wide range of applications in medicinal chemistry, material science, and biochemistry.
科学研究应用
2-F-5-CN-3-HOPyr has a wide range of applications in the field of medicinal chemistry. It is used to synthesize a variety of compounds such as inhibitors of cyclooxygenase-2 (COX-2) and inhibitors of the human immunodeficiency virus (HIV). It is also used in the synthesis of a variety of other compounds such as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). In addition, 2-F-5-CN-3-HOPyr has been used in the synthesis of a variety of drugs and drug candidates such as the anti-inflammatory drug celecoxib and the antiretroviral drug maraviroc.
作用机制
2-F-5-CN-3-HOPyr has been shown to have a variety of mechanisms of action. In the case of COX-2 inhibitors, it has been shown to inhibit the enzyme by binding to its active site and blocking the formation of prostaglandins. In the case of HIV inhibitors, it has been shown to bind to the viral reverse transcriptase enzyme and block the formation of viral DNA. In the case of DHODH inhibitors, it has been shown to bind to the enzyme and block the formation of dihydroorotate.
Biochemical and Physiological Effects
2-F-5-CN-3-HOPyr has been shown to have a variety of biochemical and physiological effects. In the case of COX-2 inhibitors, it has been shown to reduce inflammation and pain. In the case of HIV inhibitors, it has been shown to reduce the replication of the virus and the progression of the disease. In the case of DHODH inhibitors, it has been shown to reduce the production of urate, a compound that is associated with gout.
实验室实验的优点和局限性
2-F-5-CN-3-HOPyr has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its versatility, as it can be used to synthesize a variety of compounds. Another advantage is its relatively low cost. One of the main limitations is its instability, as it can degrade over time.
未来方向
In the future, 2-F-5-CN-3-HOPyr could be used to synthesize a variety of compounds with potential therapeutic applications. For example, it could be used to synthesize inhibitors of enzymes involved in cancer, Alzheimer’s disease, and other diseases. In addition, it could be used to synthesize compounds with potential applications in the fields of material science and biotechnology. Finally, it could be used to synthesize compounds with potential applications in the fields of agriculture and food science.
合成方法
2-F-5-CN-3-HOPyr can be synthesized from the reaction of 2-fluorobenzaldehyde and 5-cyanopyridine in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds in two steps. In the first step, the aldehyde and the pyridine react to form a Schiff base. In the second step, the Schiff base is hydrolyzed to form the desired product. The reaction is shown in the following equation:
2-Fluorobenzaldehyde + 5-Cyanopyridine → 2-F-5-CN-3-HOPyr + H2O
属性
IUPAC Name |
4-fluoro-3-(3-hydroxypyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-4-3-8(7-14)6-9(10)12-11(16)2-1-5-15-12/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRGPEZUBGHKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682744 |
Source


|
| Record name | 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(3-hydroxypyridin-2-yl)benzonitrile | |
CAS RN |
1261972-50-2 |
Source


|
| Record name | 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














